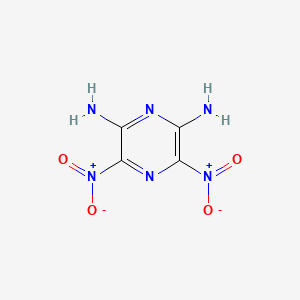
2,6-Diamino-3,5-dinitropyrazine
Übersicht
Beschreibung
2,6-Diamino-3,5-dinitropyrazine is a high-energy, low-sensitivity explosive compound. It is known for its excellent performance characteristics, including high density, high detonation velocity, and low impact sensitivity. This compound is often used in propellant and explosive formulations due to its stability and energy output .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3,5-dinitropyrazine typically involves multiple steps. One common method starts with N-nitroso-bis(cyanomethyl)amine, which undergoes cyclisation, acidification, nitration, and N-oxidation to yield the final product. This method has an overall yield of approximately 54% .
Another approach involves the nitration of 2,6-diaminopyrazine, which is prepared from 2,6-dichloropyrazine through azide substitution followed by hydrogenation. This method, however, has a lower yield and involves more expensive starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance safety and efficiency. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-3,5-dinitropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include various amino and nitro derivatives, which can be further processed for different applications .
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-3,5-dinitropyrazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-diamino-3,5-dinitropyrazine involves its decomposition under high temperatures and pressures. The initial decomposition step involves the cleavage of NO2 and NH2 groups, followed by the release of gaseous products such as NO and C2N2. This process results in a two-step exothermic reaction, producing significant heat and energy .
Vergleich Mit ähnlichen Verbindungen
2,6-Diamino-3,5-dinitropyrazine is often compared with other high-energy, low-sensitivity explosives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its extreme insensitivity, TATB is less energetic compared to this compound.
Hexanitrohexaazaisowurtzitane (CL-20): CL-20 has higher energy output but is more sensitive to impact and friction.
This compound-1-oxide (LLM-105): This compound is similar in structure but has different thermal stability and decomposition characteristics.
Eigenschaften
IUPAC Name |
3,5-dinitropyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFSFHCMJAFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














